ヘキサクロロ白金(IV)酸ナトリウム

説明

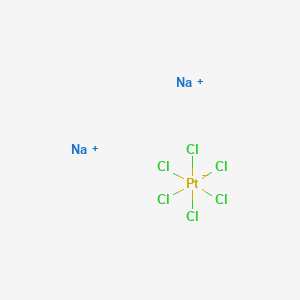

Disodium hexachloroplatinate, also known as sodium hexachloroplatinate, is an inorganic compound with the chemical formula Na₂[PtCl₆]. It consists of the sodium cation and the hexachloroplatinate anion. This compound is typically found as an orange crystalline solid and is known for its solubility in water. It is widely used in various scientific and industrial applications due to its unique chemical properties .

科学的研究の応用

Disodium hexachloroplatinate has a wide range of applications in scientific research:

作用機序

Target of Action

Disodium hexachloroplatinate, also known as Sodium hexachloroplatinate (IV), is an inorganic compound with the formula Na2[PtCl6], consisting of the sodium cation and the hexachloroplatinate anion It has been used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film .

Mode of Action

It’s known that the compound can react with a base, such as sodium hydroxide, producing [pt(oh)6]−2 ion . This suggests that it may interact with its targets through redox reactions or complex formation.

Biochemical Pathways

It has been observed that hexachloroplatinate (iv) ions were taken up by unicellular algae, where they were reduced to divalent form . This suggests that Disodium hexachloroplatinate may interact with biological systems through redox reactions, potentially affecting various biochemical pathways.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability when administered in aqueous solutions.

Result of Action

It has been observed that all platinum ions taken up by the cells were reduced to divalent form . This suggests that Disodium hexachloroplatinate may induce redox reactions within cells, potentially leading to various cellular effects.

Action Environment

The action of Disodium hexachloroplatinate can be influenced by environmental factors. For instance, anhydrous sodium hexachloroplatinate, which is yellow, tends to form the orange hexahydrate upon storage in humid air . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.

生化学分析

Biochemical Properties

It is known that it can serve as a precursor for the creation of platinum complexes These complexes can interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is known that platinum compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it can form platinum complexes , which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: Disodium hexachloroplatinate is commonly synthesized through the dissolution of platinum in aqua regia, resulting in hexachloroplatinic acid. This acid is then reacted with sodium chloride, and the solution is evaporated to leave behind the disodium hexachloroplatinate salt .

The reactions involved are as follows: [ \text{Pt} + 4 \text{HNO}_3 + 6 \text{HCl} \rightarrow \text{H}_2[\text{PtCl}_6] + 4 \text{NO}_2 + 4 \text{H}_2\text{O} ] [ \text{H}_2[\text{PtCl}_6] + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PtCl}_6] + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of disodium hexachloroplatinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound can also be converted back to platinum metal through a series of reactions involving ammonium chloride and thermal decomposition .

化学反応の分析

Types of Reactions: Disodium hexachloroplatinate undergoes various chemical reactions, including:

Oxidation and Reduction: It can be reduced to platinum metal or other platinum compounds.

Substitution: It reacts with bases such as sodium hydroxide to form different platinum complexes.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like nitric acid.

Reduction: Can be achieved using reducing agents such as ammonium chloride.

Substitution: Typically involves bases like sodium hydroxide.

Major Products:

Platinum Metal: Obtained through reduction processes.

Platinum Complexes: Formed through substitution reactions.

類似化合物との比較

Disodium hexachloroplatinate can be compared with other platinum-based compounds such as:

- Potassium hexachloroplatinate

- Ammonium hexachloroplatinate

- Sodium hexafluorophosphate

- Sodium hexafluoroaluminate

Uniqueness: Disodium hexachloroplatinate is unique due to its high solubility in water and its widespread use as a reference compound in platinum-195 nuclear magnetic resonance spectroscopy. Its ability to form stable complexes and its relatively lower cost compared to other platinum compounds make it a preferred choice in various applications .

生物活性

Disodium hexachloroplatinate (Na₂[PtCl₆]), a platinum(IV) compound, has garnered attention for its biological activities, particularly in the fields of toxicology and pharmacology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including cytotoxic effects, potential therapeutic applications, and safety assessments.

Disodium hexachloroplatinate is a water-soluble salt that appears as an orange crystalline powder. It is primarily used in the synthesis of platinum complexes and nanoparticles. Its chemical formula is Na₂[PtCl₆], and it has a molecular weight of 561.88 g/mol (453.79 g/mol anhydrous) .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of disodium hexachloroplatinate on various cell lines. Notably, research involving HEI-OC1 cells (a mouse cochlear cell line) demonstrated that exposure to sodium hexachloroplatinate resulted in significant cell death. The oxidative activity in these cells decreased with increasing concentrations of the compound, leading to membrane disruption and cellular necrosis .

Table 1: Cytotoxic Effects of Disodium Hexachloroplatinate on HEI-OC1 Cells

| Concentration (ng/μl) | Cell Viability (%) | Observations |

|---|---|---|

| 0 | 100 | Control group |

| 8 | 85 | Mild membrane disruption |

| 10 | 75 | Increased cell death |

| 12 | 60 | Significant necrosis observed |

| 14 | 40 | Severe cytotoxicity |

| 16 | 20 | Majority of cells dead |

This study also indicated that the compound induces mitophagy followed by necroptosis, emphasizing its potential ototoxicity .

The mechanisms through which disodium hexachloroplatinate exerts its biological effects are multifaceted. It is believed to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. The interaction with cellular components can disrupt normal metabolic processes, contributing to cytotoxicity .

Safety and Toxicological Assessments

Disodium hexachloroplatinate has been evaluated for its safety in various animal models. A notable study reported pulmonary hyperreactivity in cynomolgus monkeys exposed to inhaled disodium hexachloroplatinate, indicating potential respiratory sensitization . Additionally, hypersensitivity reactions have been documented in murine models, suggesting that skin exposure may also pose risks .

Table 2: Summary of Toxicological Findings

| Study Type | Organism | Endpoint | Findings |

|---|---|---|---|

| Inhalation Exposure | Cynomolgus monkeys | Pulmonary response | Hyperreactivity observed |

| Skin Sensitization | Mice | Contact hypersensitivity | Positive reaction noted |

Therapeutic Potential

While primarily known for its cytotoxic properties, disodium hexachloroplatinate's role in cancer therapy is being explored. Platinum-based compounds are widely used in chemotherapy; however, the specific effects of disodium hexachloroplatinate require further investigation to determine its efficacy and safety as an antitumor agent .

特性

IUPAC Name |

disodium;platinum(4+);hexachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFSULIVEYGQQY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Na2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16923-58-3 | |

| Record name | DISODIUM HEXACHLOROPLATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7589P090H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。